molecular formula C20H23ClN4O3 B2374434 (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone CAS No. 2034579-66-1

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone

Cat. No.: B2374434
CAS No.: 2034579-66-1
M. Wt: 402.88
InChI Key: HLYMVDBGNBBCMT-UHFFFAOYSA-N
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Description

The compound (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone is a synthetic small molecule characterized by a central piperidine scaffold. Key structural features include:

  • A 4-morpholinophenyl methanone moiety, contributing to solubility and target engagement via its electron-rich aromatic system and morpholine’s polar oxygen atom.

Properties

IUPAC Name

[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN4O3/c21-16-12-22-20(23-13-16)28-18-2-1-7-25(14-18)19(26)15-3-5-17(6-4-15)24-8-10-27-11-9-24/h3-6,12-13,18H,1-2,7-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYMVDBGNBBCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)OC4=NC=C(C=N4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C23H28N3O6\text{C}_{23}\text{H}_{28}\text{N}_{3}\text{O}_{6}

This structure features a chloropyrimidine moiety, a piperidine ring, and a morpholine group, which are crucial for its biological activity.

The primary mechanisms through which this compound exhibits biological activity include:

  • Inhibition of Enzymatic Activity : Research indicates that compounds similar to this one can inhibit specific enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in lipid signaling pathways. This inhibition has implications for modulating emotional behavior and neuroprotection .
  • Targeting Receptor Tyrosine Kinases (RTKs) : The compound may interact with epidermal growth factor receptors (EGFR), particularly variants associated with cancer. Inhibiting these receptors can potentially prevent tumor growth in various cancers .

Biological Activity Data

Several studies have reported on the biological activity of related compounds, providing insights into the efficacy of this compound. Below is a summary of relevant data:

Activity IC50 Value Reference
Inhibition of NAPE-PLD72 nM
EGFR T790M InhibitionNot specified
Antiparasitic Activity against PfGSK3100% at 1 µM

Case Studies

  • Neuroprotective Effects : In a study investigating the effects of NAPE-PLD inhibitors on emotional behavior in mice, compounds structurally similar to our target compound demonstrated significant reductions in anxiety-like behavior, suggesting potential applications in treating anxiety disorders .
  • Anticancer Potential : A series of pyrimidine derivatives were evaluated for their ability to inhibit EGFR T790M mutations associated with lung cancer. While specific data on our target compound is lacking, similar compounds showed promising results as reversible inhibitors .
  • Antimalarial Activity : Some pyrimidine derivatives have been tested against Plasmodium falciparum kinases, indicating that modifications to the structure can enhance potency against malaria parasites .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit key signaling pathways involved in cancer cell proliferation. The compound's structural features, particularly the chloropyrimidine and morpholine moieties, contribute to its biological activity against various cancer cell lines, including breast and cervical cancer cells .

Case Study: Molecular Docking Studies
In silico studies have been conducted to evaluate the binding affinity of this compound to specific targets such as the human epidermal growth factor receptor 2 (HER2). Molecular docking simulations revealed promising binding energies, suggesting that the compound could serve as a lead for developing HER2 inhibitors . This aligns with findings from other compounds within similar structural classes, which have demonstrated effective HER2 inhibition.

2. Protein Kinase Inhibition
The compound has also been identified as a potential protein kinase inhibitor. Research indicates that it can selectively bind to various protein kinases, which are crucial in regulating cellular functions and are often implicated in cancer progression . This property positions the compound as a candidate for further development in targeted cancer therapies.

Synthetic Organic Chemistry Applications

1. Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create derivatives with enhanced biological activities or novel properties.

2. Development of New Therapeutics
The compound's unique structure enables modifications that can lead to new therapeutic agents. By altering functional groups or substituents on the piperidine or morpholine rings, researchers can tailor the pharmacokinetic and pharmacodynamic properties of resulting compounds, potentially improving efficacy and reducing side effects .

Comparison with Similar Compounds

Comparison with (4-((5-Chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)(4-methylpiperazin-1-yl)methanone ()

Key Structural Differences :

  • Pyrimidine Substitution: The target compound features a 5-chloro group on pyrimidin-2-yloxy, while the comparator in has a 5-chloro-4-amino substitution on pyrimidin-2-ylamino. The amino linkage may enhance hydrogen bonding but reduce steric accessibility compared to the ether linkage in the target compound.
  • Heterocyclic Moieties: The target’s morpholine (oxygen-containing) group contrasts with the comparator’s 4-methylpiperazine (nitrogen-containing), altering basicity and solubility.

Functional Implications :

  • The methylpiperazine in may improve solubility in acidic environments (e.g., lysosomes) compared to morpholine.

Comparison with European Patent Compounds ()

The patent lists derivatives such as:

  • (R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(3,3-difluorocyclobutyl)methanone
  • (R)-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)(4,4-difluoropiperidin-1-yl)methanone

Key Structural Differences :

  • Core Heterocycles : The patent compounds feature imidazo-pyrrolo-pyrazine fused rings, which are bulkier and more rigid than the target’s pyrimidine-oxy-piperidine system. This rigidity may enhance selectivity for specific kinase pockets.
  • Substituents: Fluorinated cyclobutyl or piperidinyl groups in the patent compounds likely improve metabolic stability and membrane permeability compared to the target’s morpholinophenyl group.

Functional Implications :

  • Fluorinated groups (e.g., 3,3-difluorocyclobutyl) may reduce oxidative metabolism, prolonging half-life.
  • The fused heterocycles in the patent compounds suggest targeting of ATP-binding pockets in kinases, whereas the target’s simpler pyrimidine-morpholine system may prioritize solubility over potency.

Data Table: Structural and Hypothetical Property Comparison

Property Target Compound Compound Patent Compound Example
Molecular Weight ~430 g/mol (estimated) ~520 g/mol (estimated) ~490 g/mol (estimated)
Key Substituents 5-Cl-pyrimidinyloxy, morpholine 5-Cl-4-aminopyrimidinyl, triazole Imidazo-pyrrolo-pyrazine, difluoro
Solubility (Predicted) Moderate (polar morpholine) Low (lipophilic triazole) Moderate (fluorinated groups)
Metabolic Stability Moderate (ether linkage) Low (amine oxidation) High (fluorine shielding)
Target Affinity (Hypothetical) Kinase inhibition (pyrimidine) Kinase/Receptor binding (triazole) Kinase selectivity (rigid core)

Research Findings and Implications

  • : The comparator’s triazole-phenyl group may enhance binding to hydrophobic pockets in targets like EGFR or HER2 kinases, but its methylpiperazine could limit blood-brain barrier penetration .
  • : Fluorinated and fused heterocycles in patent compounds suggest optimization for in vivo stability and kinase selectivity, though synthetic complexity may hinder scalability compared to the target compound .
  • Target Compound : The morpholine group balances solubility and passive diffusion, while the 5-chloropyrimidinyloxy group offers a balance between steric bulk and hydrogen-bonding capacity.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(4-morpholinophenyl)methanone, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step routes, including (1) formation of the piperidine intermediate via nucleophilic substitution between 5-chloropyrimidin-2-ol and a piperidine derivative, and (2) coupling with 4-morpholinophenyl methanone using a palladium catalyst or Mitsunobu conditions . Optimization includes solvent selection (e.g., DMF or THF), temperature control (60–80°C), and purification via column chromatography. Yield improvements are achieved by stoichiometric tuning (1.2:1 molar ratio of nucleophile to electrophile) .

Q. Which analytical techniques are essential for characterizing this compound’s structural and thermal stability?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR, ¹H/¹³C) confirms regiochemistry of the pyrimidine-piperidine linkage and morpholine substitution . Mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). Differential Scanning Calorimetry (DSC) assesses thermal stability, with decomposition temperatures >200°C indicating suitability for high-temperature applications .

Q. How does the compound’solubility and lipophilicity impact its utility in biological assays?

  • Methodological Answer : Solubility in DMSO (≥2 mg/mL) and logP values (calculated via XLogP3) guide formulation for in vitro studies. Poor aqueous solubility may necessitate co-solvents (e.g., cyclodextrins) or nanoencapsulation. Lipophilicity affects membrane permeability, which is critical for intracellular target engagement .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities to targets like kinases or GPCRs. Free energy perturbation (FEP) calculations reconcile discrepancies between in vitro IC₅₀ values and cellular assays by accounting for off-target interactions or metabolic instability .

Q. What strategies validate the hypothesized mechanism of action involving kinase inhibition?

  • Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics (kₐ/kᵽ) to recombinant kinases (e.g., PI3Kγ). Competitive ATP-binding assays (LANCE Ultra) quantify inhibition constants (Kᵢ). Phosphorylation profiling via Western blot or phosphoproteomics identifies downstream signaling nodes .

Q. How do structural modifications (e.g., substituent variation on pyrimidine or morpholine) alter pharmacological properties?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs with halogen substitutions (Cl vs. F) on pyrimidine or morpholine ring expansion. Key metrics include potency shifts (ΔpIC₅₀), metabolic stability (CYP450 assays), and selectivity (kinome-wide profiling). Fluorine substitution at the pyrimidine 5-position enhances metabolic resistance by blocking CYP3A4 oxidation .

Q. What experimental designs address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer : Pharmacokinetic/pharmacodynamic (PK/PD) modeling integrates bioavailability (oral vs. IV), tissue distribution (LC-MS/MS), and target engagement (PET imaging). Allometric scaling from rodents to humans adjusts for species-specific clearance rates. Covariate analysis identifies confounding factors like plasma protein binding .

Q. How can reaction intermediates be trapped and characterized to elucidate unexpected byproducts during synthesis?

  • Methodological Answer : Quench-flow NMR or cryogenic trapping isolates reactive intermediates (e.g., oxonium ions during coupling). High-resolution mass spectrometry (HRMS) and IR spectroscopy identify transient species. DFT calculations (Gaussian 16) map reaction pathways and transition states .

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